REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[OH:5][CH:6]([CH2:16][NH:17][CH:18]([CH3:20])[CH3:19])[CH2:7][O:8][C:9]1[CH:10]=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1>C1(C)C=CC=CC=1.O1CCOCC1>[CH:18]([N:17]1[CH2:16][CH:6]([CH2:7][O:8][C:9]2[CH:10]=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=2)[O:5][C:1]1=[O:2])([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
OC(COC=1C=NC(=CC1)C)CNC(C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
2,6-lutidine,whilst
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
is extracted with 200 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is evaporated, initially at approx. 20 mm Hg
|
Type
|
CUSTOM
|
Details
|
at 0.1 mm Hg/60° C. bath temperature
|
Type
|
ADDITION
|
Details
|
Approx. 50 ml of ether are added to the residue which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(OC(C1)COC=1C=NC(=CC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |